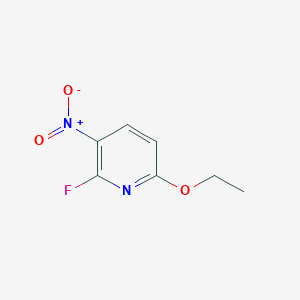

6-Ethoxy-2-fluoro-3-nitropyridine

CAS No.:

Cat. No.: VC13583623

Molecular Formula: C7H7FN2O3

Molecular Weight: 186.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7FN2O3 |

|---|---|

| Molecular Weight | 186.14 g/mol |

| IUPAC Name | 6-ethoxy-2-fluoro-3-nitropyridine |

| Standard InChI | InChI=1S/C7H7FN2O3/c1-2-13-6-4-3-5(10(11)12)7(8)9-6/h3-4H,2H2,1H3 |

| Standard InChI Key | OMWILQWUXFOIBE-UHFFFAOYSA-N |

| SMILES | CCOC1=NC(=C(C=C1)[N+](=O)[O-])F |

| Canonical SMILES | CCOC1=NC(=C(C=C1)[N+](=O)[O-])F |

Introduction

Key Characteristics:

-

The presence of electron-withdrawing groups (fluorine and nitro) significantly influences the reactivity of the compound.

-

The ethoxy group contributes to the molecule's solubility in organic solvents and modifies its electronic properties.

Synthesis

The synthesis of 6-Ethoxy-2-fluoro-3-nitropyridine involves multiple steps, typically beginning with the functionalization of the pyridine ring:

-

Introduction of Fluorine:

-

Fluorination is achieved via electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide.

-

This step targets the second position on the pyridine ring due to its electronic properties.

-

-

Nucleophilic Substitution:

-

The ethoxy group is introduced through a nucleophilic substitution reaction using ethanol or other suitable alcohols in the presence of a base.

-

-

Nitration:

-

The nitro group is added at position 3 using nitrating agents like nitric acid or mixed acid systems under controlled conditions.

-

Industrial Considerations:

-

Reaction parameters such as temperature, reagent concentration, and reaction time are optimized for large-scale production.

-

Continuous flow reactors may be employed to enhance safety and efficiency during synthesis.

Synthetic Applications

6-Ethoxy-2-fluoro-3-nitropyridine serves as an intermediate in the preparation of more complex molecules, especially in medicinal chemistry. Its functional groups make it a versatile building block for:

-

Designing pharmaceutical agents.

-

Synthesizing heterocyclic compounds with biological activity.

Medicinal Chemistry

The compound's structure allows for modifications that can lead to molecules targeting specific biological pathways. For instance:

-

Its derivatives are explored for kinase inhibition, which is critical in cancer therapy.

-

It may also be used to develop compounds with antimicrobial or anti-inflammatory properties.

Reactivity Profile

The unique combination of substituents on the pyridine ring influences its chemical behavior:

-

Electrophilic Reactivity: The nitro group enhances the ring's susceptibility to nucleophilic attack.

-

Nucleophilic Reactivity: The ethoxy group can be replaced under certain conditions, allowing further functionalization.

-

Stability: The compound is generally stable under standard laboratory conditions but should be handled carefully due to its nitro functionality.

Safety Precautions:

-

The nitro group may pose risks related to flammability or explosiveness under certain conditions.

-

Proper personal protective equipment (PPE) such as gloves and goggles should be used during handling.

Data Table

| Property | Value/Description |

|---|---|

| Molecular Formula | C7H7FN2O3 |

| Molecular Weight | ~186.14 g/mol |

| Functional Groups | Ethoxy, Fluoro, Nitro |

| Solubility | Soluble in organic solvents |

| Applications | Medicinal chemistry, synthetic intermediate |

| Synthesis Techniques | Electrophilic fluorination, nucleophilic substitution, nitration |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume